Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar of chemical research. This in-depth technical guide focuses on the structure elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification.
The structural confirmation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , relies on a combination of spectroscopic techniques and a logical synthetic approach.[1] While detailed experimental data for this specific molecule is not widely published, its structure can be confidently assigned based on the analysis of its precursors and the expected outcomes of established chemical transformations.
Predicted Physicochemical Properties
A summary of key identifiers and predicted properties for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is provided below.
| Property | Value |
| CAS Number | 57012-20-1 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Purity | Typically ≥97% |
Synthetic Pathway and Structure Confirmation
The most logical synthetic route to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol involves a two-step process, starting from commercially available reagents. This synthetic pathway provides a strong basis for the predicted structure of the final product.
Caption: Synthetic and analytical workflow for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is based on established methods for pyrazole synthesis.
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Preparation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are combined. Acetone is then slowly added to the reaction mixture while maintaining a low temperature (below 15°C). The reaction is allowed to proceed for 24 hours to form the initial intermediate.
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Cyclization: The intermediate from the first step is mixed with dimethylformamide (DMF) and cooled. Methylhydrazine is then slowly introduced, again keeping the temperature below 15°C. Following the addition, the mixture is heated to 40-50°C for approximately 6 hours.
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Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.
Experimental Protocol: Reduction to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
The final step is the reduction of the ester to the primary alcohol.
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Reaction Setup: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: The flask is cooled in an ice bath, and a solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in THF, is added dropwise with stirring. The reaction is highly exothermic and must be controlled.
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Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
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Isolation and Purification: The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Further purification can be achieved by chromatography or distillation.
Spectroscopic Data for Structure Elucidation
The definitive structure of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is determined through the analysis of its spectroscopic data. Below are the expected characteristic signals for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | C3-CH₃ |
| ~3.7 | Singlet | 3H | N1-CH₃ |
| ~4.6 | Singlet | 2H | -CH₂OH |
| ~6.0 | Singlet | 1H | C4-H |
| Variable | Broad Singlet | 1H | -OH |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms present.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~11 | C3-CH₃ |
| ~36 | N1-CH₃ |
| ~57 | -CH₂OH |
| ~105 | C4 |
| ~140 | C5 |
| ~150 | C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (alkane) |
| ~1600 | C=N stretch (pyrazole ring) |
| ~1500 | C=C stretch (pyrazole ring) |
| ~1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 95 | [M - CH₂OH]⁺ |
Logical Framework for Structure Determination
The following diagram illustrates the logical process of confirming the structure of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol based on the experimental data.
Caption: Logical flow for the structural elucidation of the target compound.
By combining a well-defined synthetic route with comprehensive spectroscopic analysis, the structure of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol can be elucidated with a high degree of confidence. This guide provides the necessary framework for researchers to synthesize, characterize, and ultimately utilize this compound in their research and development endeavors.
